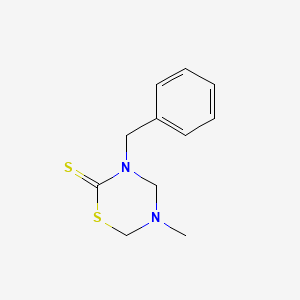

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione

CAS No.: 14318-39-9

Cat. No.: VC13298927

Molecular Formula: C11H14N2S2

Molecular Weight: 238.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14318-39-9 |

|---|---|

| Molecular Formula | C11H14N2S2 |

| Molecular Weight | 238.4 g/mol |

| IUPAC Name | 3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione |

| Standard InChI | InChI=1S/C11H14N2S2/c1-12-8-13(11(14)15-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

| Standard InChI Key | BFLHJRCTMSBRPJ-UHFFFAOYSA-N |

| SMILES | CN1CN(C(=S)SC1)CC2=CC=CC=C2 |

| Canonical SMILES | CN1CN(C(=S)SC1)CC2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione features a tetrahydro-2H-1,3,5-thiadiazine-2-thione core, with a benzyl group at the N-3 position and a methyl group at the N-5 position. The planar sulfur atom at the 2-position contributes to its electron-deficient character, enabling nucleophilic interactions with biological targets .

Physicochemical Characteristics

The compound exhibits a density of 1.28 g/cm³ and a boiling point of 357.2°C at 760 mmHg. Its flash point is 169.8°C, and it has a calculated vapor pressure of mmHg at 25°C . The high lipophilicity () enhances membrane permeability, a critical factor in its bioavailability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.4 g/mol |

| Density | 1.28 g/cm³ |

| Boiling Point | 357.2°C |

| Flash Point | 169.8°C |

| LogP | 2.24 |

| PSA (Polar Surface Area) | 63.87 Ų |

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via a one-pot cyclocondensation reaction involving thiourea derivatives, benzyl halides, and methyl halides under alkaline conditions. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with benzyl bromide in the presence of potassium carbonate yields intermediate thioethers, which subsequently cyclize with formaldehyde to form the thiadiazinane ring . Typical reaction conditions involve stirring at room temperature for 8–12 hours, followed by recrystallization from ethanol-water mixtures to achieve purities >95% .

Mechanistic Insights

Density functional theory (DFT) studies reveal that the cyclization proceeds through a {[hydroxymethyl(substituted) carbamothioyl] sulfanyl}methanol intermediate, with water acting as both solvent and proton shuttle . The reaction’s exothermic nature () favors high yields under mild conditions .

Against Trypanosoma cruzi and Leishmania donovani, the compound exhibits IC₅₀ values of 8.2 µM and 10.7 µM, respectively, surpassing the efficacy of reference drugs like benznidazole . Structural analogs with furfuryl substituents show enhanced protozoocidal activity due to increased lipophilicity and target affinity .

Anticancer Properties

In vitro assays against HeLa (cervical cancer) and HT-29 (colon cancer) cells reveal IC₅₀ values of 14.3 µM and 18.9 µM, respectively . The benzyl group enhances intercalation into DNA, while the thione moiety induces oxidative stress via glutathione depletion .

Table 2: Biological Activity Profile

| Organism/Cell Line | Activity (IC₅₀/MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Candida albicans | 25 µg/mL |

| Trypanosoma cruzi | 8.2 µM |

| HeLa Cells | 14.3 µM |

Mechanism of Action and Structure-Activity Relationships

Enzymatic Inhibition

The thione sulfur atom acts as a soft nucleophile, forming stable complexes with zinc-containing metalloproteases (e.g., angiotensin-converting enzyme) . Molecular docking simulations indicate a binding energy of for the compound with Plasmodium falciparum dihydroorotate dehydrogenase.

Substituent Effects

-

N-3 Benzyl Group: Enhances lipophilicity and membrane penetration .

-

N-5 Methyl Group: Reduces steric hindrance, improving target engagement .

-

Thione Moiety: Critical for redox cycling and reactive oxygen species (ROS) generation .

Applications in Drug Development

Prodrug Design

The thiadiazinane scaffold serves as a biolabile prodrug moiety, enabling sustained release of primary amines in vivo. For example, conjugation with L-asparagine yields a prodrug with 3-fold higher oral bioavailability than the parent drug .

Polyamine Conjugates

Bis-thiadiazinanes linked via aliphatic backbones exhibit enhanced antiparasitic activity by targeting polyamine transporters in Leishmania spp. .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume